N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide
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Description
N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C18H13N5OS3 and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
A study focused on the synthesis of novel thiophene derivatives, including their antitumor activities against various cancer cell lines. The research demonstrates the potential of these compounds in contributing to the development of new anticancer agents due to their inhibitory effects on cell proliferation (Albratty et al., 2017).
Antimicrobial and Insecticidal Assessment
Another area of application involves the antimicrobial and insecticidal properties of synthesized heterocycles incorporating a thiadiazole moiety. These compounds were evaluated against the cotton leafworm and various microbial strains, showcasing their potential as effective insecticidal and antimicrobial agents (Fadda et al., 2017).
Optoelectronic Properties
The study of optoelectronic properties of compounds containing thiophene units is another significant area of research. Such investigations are crucial for the development of new materials with potential applications in electronic and photonic devices, demonstrating the versatility of thiophene derivatives in material science (Camurlu & Guven, 2015).
Properties
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS3/c19-8-11-10-4-3-7-13(10)26-16(11)20-15(24)9-25-17-21-22-18-23(17)12-5-1-2-6-14(12)27-18/h1-2,5-6H,3-4,7,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNMNORUIPGIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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